molecular formula C9H8BrFO2 B1469531 3-(4-Bromo-2-fluorophenoxy)oxetane CAS No. 1408088-59-4

3-(4-Bromo-2-fluorophenoxy)oxetane

Cat. No.: B1469531
CAS No.: 1408088-59-4
M. Wt: 247.06 g/mol
InChI Key: FWXLBIVKFVUMKW-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenoxy)oxetane is a chemical compound with the molecular formula C9H8BrFO2. It is a derivative of oxetane, a four-membered heterocyclic compound containing one oxygen atom. The presence of bromine and fluorine atoms in the phenoxy group makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

3-(4-Bromo-2-fluorophenoxy)oxetane has a wide range of scientific research applications:

Future Directions

Oxetanes, including “Oxetane, 3-(4-bromo-2-fluorophenoxy)-”, are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability . Future research may focus on the synthesis of oxetanes from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenoxy)oxetane typically involves the reaction of 3-bromooxetane with 4-bromo-2-fluorophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenoxy)oxetane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxetane derivatives, while oxidation and reduction reactions can produce oxetane derivatives with different oxidation states.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenoxy)oxetane involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Bromo-2-fluorophenoxy)oxetane can be compared with other similar compounds, such as:

    3-Bromooxetane: A simpler oxetane derivative with a bromine atom.

    4-Bromo-2-fluorophenol: A phenol derivative with bromine and fluorine atoms.

    Oxetane-3-carboxylic acid: An oxetane derivative with a carboxylic acid group.

The uniqueness of this compound lies in its combination of the oxetane ring with the 4-bromo-2-fluorophenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-bromo-2-fluorophenoxy)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXLBIVKFVUMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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